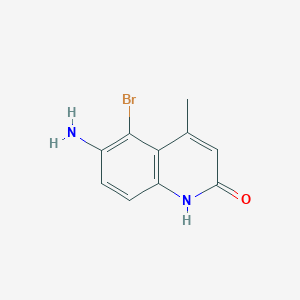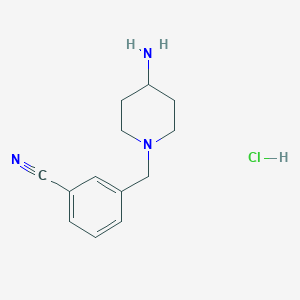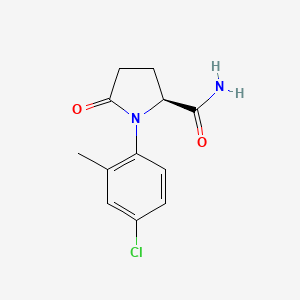![molecular formula C11H12ClN3O2 B11861063 tert-Butyl 3-chloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B11861063.png)
tert-Butyl 3-chloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate de tert-butyle: est un composé hétérocyclique appartenant à la famille des pyrazolopyridines. Ces composés sont caractérisés par un système cyclique fusionné composé d'un cycle pyrazole et d'un cycle pyridine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du 3-chloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate de tert-butyle implique généralement la formation du noyau pyrazolopyridine suivie de l'introduction des substituants tert-butyle et chloro. Une méthode courante implique la cyclisation de précurseurs appropriés dans des conditions acides ou basiques. Par exemple, la réaction de l'acide 3-chloropyridine-2-carboxylique avec l'hydrate d'hydrazine peut former le cycle pyrazole, qui est ensuite fonctionnalisé davantage .
Méthodes de production industrielle : Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse optimisées qui garantissent un rendement et une pureté élevés. Ces méthodes incluent souvent l'utilisation de catalyseurs avancés et de conditions de réaction contrôlées pour faciliter la production à grande échelle .
Analyse Des Réactions Chimiques
Types de réactions : Le 3-chloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate de tert-butyle peut subir diverses réactions chimiques, notamment :
Réactions de substitution : Le substituant chloro peut être remplacé par d'autres nucléophiles dans des conditions appropriées.
Oxydation et réduction : Le composé peut être oxydé ou réduit pour former différents dérivés.
Réactions de couplage : Il peut participer à des réactions de couplage pour former des molécules plus complexes.
Réactifs et conditions courants :
Réactions de substitution : Les réactifs courants comprennent des nucléophiles tels que les amines ou les thiols.
Oxydation : Des réactifs comme le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont couramment utilisés.
Produits majeurs : Les produits majeurs formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire diverses pyrazolopyridines substituées, tandis que l'oxydation et la réduction peuvent conduire à différents états d'oxydation du composé .
Applications de la recherche scientifique
Chimie : En chimie, le 3-chloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate de tert-butyle est utilisé comme bloc de construction pour la synthèse de molécules plus complexes. Sa structure unique permet la création de diverses bibliothèques chimiques pour la découverte et le développement de médicaments .
Biologie et médecine : Il peut être utilisé dans le développement de produits pharmaceutiques, en particulier en tant qu'inhibiteurs d'enzymes ou de récepteurs spécifiques .
Industrie : Dans le secteur industriel, ce composé peut être utilisé dans la production d'agrochimiques, de colorants et d'autres produits chimiques de spécialité. Sa stabilité et sa réactivité le rendent adapté à diverses applications industrielles .
Mécanisme d'action
Le mécanisme d'action du 3-chloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate de tert-butyle implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, inhibant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes dépendent de l'application spécifique et de la structure du composé .
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-Butyl 3-chloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology and Medicine: It can be used in the development of pharmaceuticals, particularly as inhibitors of specific enzymes or receptors .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of tert-Butyl 3-chloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
Composés similaires :
- 4-Bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate de tert-butyle
- 1-tert-Butyl-3-(4-chlorophényl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Unicité : Le 3-chloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate de tert-butyle est unique en raison de son motif de substitution spécifique et de la présence de groupes tert-butyle et chloro.
Propriétés
Formule moléculaire |
C11H12ClN3O2 |
|---|---|
Poids moléculaire |
253.68 g/mol |
Nom IUPAC |
tert-butyl 3-chloropyrazolo[3,4-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C11H12ClN3O2/c1-11(2,3)17-10(16)15-9-7(8(12)14-15)5-4-6-13-9/h4-6H,1-3H3 |
Clé InChI |
NBBKJSRLSNNZKQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C2=C(C=CC=N2)C(=N1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Bromo-2-tert-butyl-imidazo[1,2-a]pyridine](/img/structure/B11861008.png)

![3-Iodo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B11861019.png)
![4-Oxo-3,11b-dihydro-4H-pyrido[2,1-a]isoquinolin-2-yl acetate](/img/structure/B11861026.png)
![5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11861033.png)

![2-(2-Fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B11861046.png)






